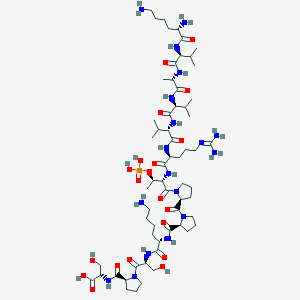
(Thr(PO3H2)231)-Tau Peptide (225-237)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Thr(PO3H2)231)-Tau Peptide (225-237) is a phosphorylated peptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence is of significant interest in neurodegenerative disease research, particularly in the study of Alzheimer’s disease, where abnormal phosphorylation of tau protein is a hallmark.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Thr(PO3H2)231)-Tau Peptide (225-237) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc-SPPS (Fluorenylmethyloxycarbonyl Solid-Phase Peptide Synthesis): This method uses Fmoc-protected amino acids and involves cycles of deprotection and coupling reactions.
Industrial Production Methods
Industrial production of peptides like (Thr(PO3H2)231)-Tau Peptide (225-237) involves automated peptide synthesizers that can handle large-scale synthesis with high precision. These machines automate the repetitive cycles of deprotection and coupling, ensuring consistency and efficiency .
化学反应分析
Types of Reactions
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
The major products of these reactions include modified peptides with altered functional groups or sequences, which are used to study the peptide’s properties and interactions.
科学研究应用
(Thr(PO3H2)231)-Tau Peptide (225-237) has several applications in scientific research:
Neurodegenerative Disease Research: It is used to study the role of tau phosphorylation in Alzheimer’s disease and other tauopathies.
Drug Development: The peptide serves as a target for developing inhibitors that can prevent abnormal tau phosphorylation.
Biomarker Discovery: It is used in the identification of biomarkers for early diagnosis of neurodegenerative diseases.
Structural Biology: The peptide helps in understanding the structural changes in tau protein upon phosphorylation.
作用机制
The mechanism by which (Thr(PO3H2)231)-Tau Peptide (225-237) exerts its effects involves the phosphorylation of the threonine residue at position 231. This modification affects the peptide’s ability to bind to microtubules, leading to microtubule destabilization. The phosphorylated tau peptide can aggregate, forming neurofibrillary tangles, which are characteristic of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
(Ser(PO3H2)202)-Tau Peptide (195-205): Another phosphorylated tau peptide with a different phosphorylation site.
(Thr(PO3H2)181)-Tau Peptide (175-185): Phosphorylated at a different threonine residue.
(Ser(PO3H2)396)-Tau Peptide (390-400): Phosphorylated at a serine residue.
Uniqueness
(Thr(PO3H2)231)-Tau Peptide (225-237) is unique due to its specific phosphorylation site, which is critical in the context of Alzheimer’s disease. The phosphorylation at threonine 231 is particularly associated with early pathological changes in tau protein, making it a valuable target for research and therapeutic interventions .
属性
分子式 |
C61H109N18O20P |
|---|---|
分子量 |
1445.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C61H109N18O20P/c1-31(2)44(74-49(83)36(64)17-9-11-23-62)54(88)68-34(7)48(82)73-46(33(5)6)56(90)75-45(32(3)4)55(89)70-38(19-13-25-67-61(65)66)51(85)76-47(35(8)99-100(96,97)98)59(93)79-28-16-22-43(79)58(92)78-27-15-21-42(78)52(86)69-37(18-10-12-24-63)50(84)71-39(29-80)57(91)77-26-14-20-41(77)53(87)72-40(30-81)60(94)95/h31-47,80-81H,9-30,62-64H2,1-8H3,(H,68,88)(H,69,86)(H,70,89)(H,71,84)(H,72,87)(H,73,82)(H,74,83)(H,75,90)(H,76,85)(H,94,95)(H4,65,66,67)(H2,96,97,98)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI 键 |
NCUXLCILHBVVMR-ARRDLYBBSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)OP(=O)(O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


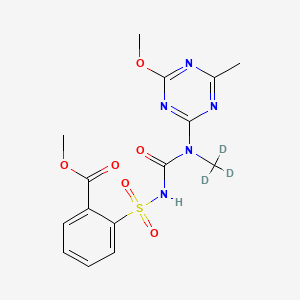
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)

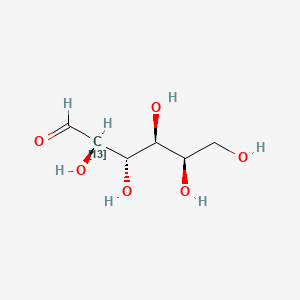

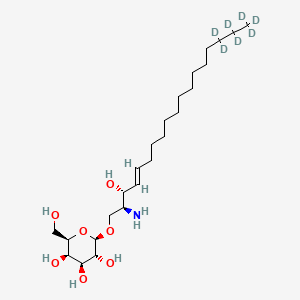

![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
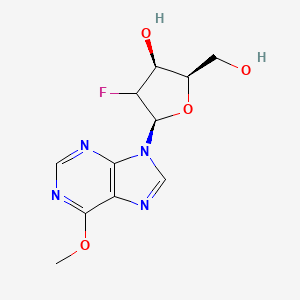
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)
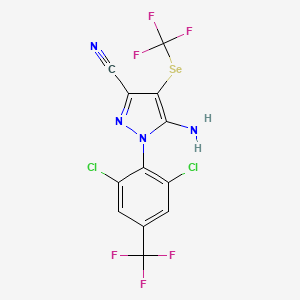


![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
